molecular formula C13H11NO3 B2736076 benzyl 4-formyl-1H-pyrrole-2-carboxylate CAS No. 185621-28-7

benzyl 4-formyl-1H-pyrrole-2-carboxylate

Cat. No. B2736076
M. Wt: 229.235
InChI Key: NDEPHKDCOCSLFM-UHFFFAOYSA-N
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Description

Benzyl 4-formyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 185621-28-7 . It has a molecular weight of 229.24 and its IUPAC name is benzyl 4-formyl-1H-pyrrole-2-carboxylate . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for benzyl 4-formyl-1H-pyrrole-2-carboxylate is 1S/C13H11NO3/c15-8-11-6-12 (14-7-11)13 (16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2 .


Physical And Chemical Properties Analysis

Benzyl 4-formyl-1H-pyrrole-2-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 229.24 .

Scientific Research Applications

Spectroscopy and Quantum Chemical Analysis

Benzyl 4-formyl-1H-pyrrole-2-carboxylate is a key precursor in synthesizing acid hydrazide-hydrazones and their derivatives, showcasing various applications. A novel derivative, Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was synthesized and analyzed using spectroscopy methods and quantum chemical calculations. The formation of this compound is both exothermic and spontaneous at room temperature. It forms dimers through multiple interactions, and its vibrational analysis indicates red shifts in specific bonds due to dimer formation. The interaction energies of dimer formation were quantified using different calculation methods, providing insights into the resonance-assisted heteronuclear H-bonding in the dimer (Singh et al., 2013).

Optical and Electronic Properties

The biological, electronic, and optical properties of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide were extensively studied using a combination of the DFT/B3LYP method and a 6-311G (d, p) basis set. The research delved into the nonlinear optical (NLO) properties, electronic properties (HOMO, LUMO composition), and UV spectra of the compound. It also included NBO analysis showing the hyper conjugative interaction energy during specific transitions, along with docking the molecule with a specific protein, showcasing its potential biological activities (Pandey et al., 2020).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for benzyl 4-formyl-1H-pyrrole-2-carboxylate are not available, it’s worth noting that pyrrole-2-carboxaldehyde derivatives, which include this compound, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These observations suggest that molecules containing this skeleton have various biological functions , indicating potential areas of future research.

properties

IUPAC Name

benzyl 4-formyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-11-6-12(14-7-11)13(16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEPHKDCOCSLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 4-formyl-1H-pyrrole-2-carboxylate

Synthesis routes and methods

Procedure details

To DMF (5.93 g) was added POCl3 (12.45 g) dropwise at 0° C. The mixture was warmed to RT, diluted with DCM (40 mL) and cooled again to 0° C. A solution of 1H-pyrrole-2-carboxylic acid benzyl ester (15.00 g, prepared by adopting a procedure from J. Barry, G. Bram and A. Petit, Heterocycles 1985, 23, 875-880) in DCM (40 mL) was added dropwise at such a rate that the temperature of the reaction mixture did not rise above 0° C. The reaction was the heated to reflux for 30 min whereupon it was cooled to 10° C. A solution of sodium acetate (28g) in water (90 mL) was added carefully. After stirring for 15 min the two resulting phases were separated and the aqueous phase was washed with DCM (3×75 mL). The combined organic phases were washed with saturated Na2CO3 solution and brine, dried over MgSO4 and concentrated. The residue was purified by flash column chromatography on silica (ethyl acetate/heptanes 1:2) to provide 5-formyl-1H-pyrrole-2-carboxylic acid benzyl ester (8.0 g) and 4-formyl-1H-pyrrole-2-carboxylic acid benzyl ester (4.0 g).
Name
Quantity
5.93 g
Type
reactant
Reaction Step One
Name
Quantity
12.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Citations

For This Compound
1
Citations
C Schmuck, V Bickert, M Merschky, L Geiger… - 2008 - Wiley Online Library
The synthesis of two versatile building blocks for supramolecular anion binding motifs, 5‐(N‐Boc‐guanidinocarbonyl)‐1H‐pyrrole‐2‐carboxylic acid (1) and 5‐(N‐Cbz‐…

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